α-Fructoselysine
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Overview
Description
α-Fructoselysine is an Amadori product formed by the non-enzymatic glycation of lysine residues with glucose. It is a key intermediate in the Maillard reaction, which is responsible for the browning and flavor development in thermally processed foods.
Preparation Methods
Synthetic Routes and Reaction Conditions: α-Fructoselysine can be synthesized through the Maillard reaction, where glucose reacts with lysine under controlled conditions. The reaction typically involves heating an aqueous solution of glucose and lysine at elevated temperatures (around 60-80°C) for several hours. The reaction can be catalyzed by acids or bases to enhance the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled heating of protein-rich foods with reducing sugars. This process is optimized to maximize the yield of this compound while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: α-Fructoselysine undergoes various chemical reactions, including:
Hydrolysis: Acid-catalyzed hydrolysis of this compound results in the formation of furosine.
Enzymatic Degradation: In biological systems, enzymes such as fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase break down this compound into glucose 6-phosphate and lysine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and metal ions can catalyze the oxidation of this compound.
Acid Catalysts: Hydrochloric acid and sulfuric acid are commonly used for hydrolysis reactions.
Enzymes: Specific enzymes like fructoselysine-6-kinase are used in enzymatic degradation.
Major Products Formed:
Oxidation Products: Nε-carboxymethyllysine, Nε-carboxyethyllysine.
Hydrolysis Products: Furosine.
Enzymatic Degradation Products: Glucose 6-phosphate, lysine.
Scientific Research Applications
α-Fructoselysine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of α-Fructoselysine involves its formation through the Maillard reaction and subsequent metabolic pathways. In Escherichia coli, this compound is phosphorylated by fructoselysine-6-kinase to form fructoselysine-6-phosphate, which is then deglycated by fructoselysine 6-phosphate deglycase to produce glucose 6-phosphate and lysine. This pathway is tightly regulated at the transcriptional level by global regulators such as CRP (CAP) and substrate-specific repressors like FrlR .
Comparison with Similar Compounds
Nε-carboxymethyllysine (CML): An advanced glycation end-product formed from the oxidation of α-Fructoselysine.
Nε-carboxyethyllysine (CEL): Another advanced glycation end-product derived from the reaction of methylglyoxal with lysine.
Psicoselysine: An unusual Amadori compound similar to this compound, metabolized by Escherichia coli.
Uniqueness: this compound is unique due to its role as an intermediate in the Maillard reaction and its specific metabolic pathway in gut microbiota. Its formation and degradation are crucial for understanding the impact of glycation on food chemistry and human health .
Properties
CAS No. |
37548-12-2 |
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Molecular Formula |
C₁₂H₂₄N₂O₇ |
Molecular Weight |
308.33 |
Synonyms |
(S)-1-[(5-Amino-1-carboxypentyl)amino]-1-deoxy-D-fructose; Fructoselysine; Fructosyllysine; Nα-(1-Deoxy-D-fructos-1-yl)-L-lysine |
Origin of Product |
United States |
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